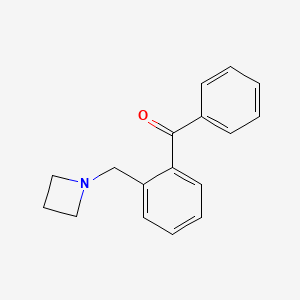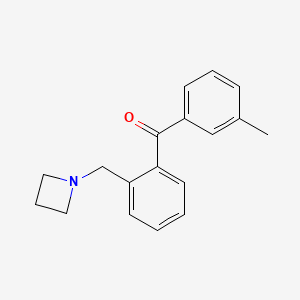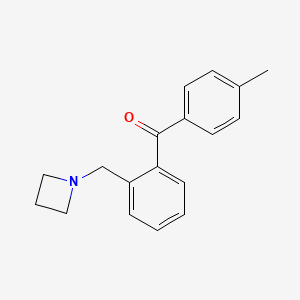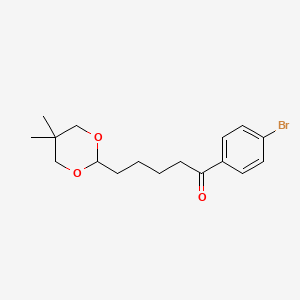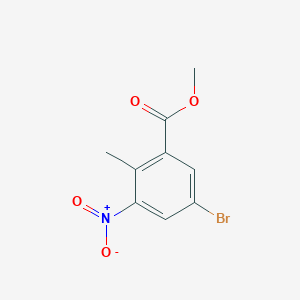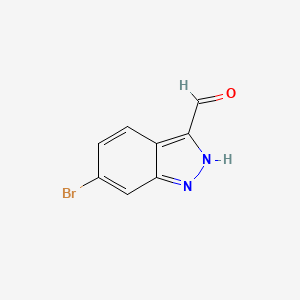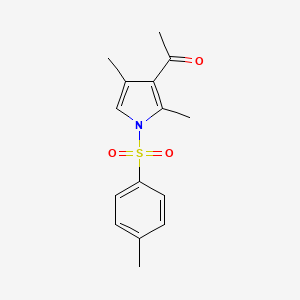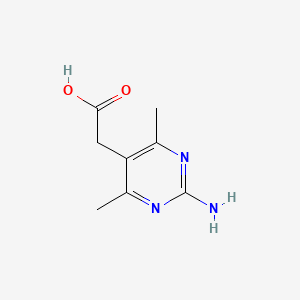
(2-アミノ-4,6-ジメチル-5-ピリミジニル)酢酸
説明
(2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
科学的研究の応用
(2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the synthesis of agrochemicals, dyes, and other industrial products.
生化学分析
Biochemical Properties
(2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO), a critical signaling molecule in various physiological processes . The interaction between (2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid and NOS can modulate the production of NO, thereby influencing various biochemical pathways.
Cellular Effects
The effects of (2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can affect the NF-κB signaling pathway, which plays a crucial role in regulating the immune response to infection . Additionally, (2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid can alter gene expression patterns, leading to changes in cellular function and metabolism.
Molecular Mechanism
At the molecular level, (2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound has been found to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can result in altered cellular signaling and metabolic pathways. Additionally, (2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid remains stable under standard laboratory conditions, but its activity can diminish over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of (2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity . At higher doses, (2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid can induce toxic or adverse effects, including cellular damage and impaired organ function. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
(2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play essential roles in cellular metabolism. For example, the compound can influence the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, a critical metabolic pathway that generates energy through the oxidation of acetyl-CoA . Additionally, (2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization.
Transport and Distribution
The transport and distribution of (2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments . The distribution of (2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid can influence its activity and function, as its accumulation in specific tissues or organelles may enhance or inhibit its biochemical effects.
Subcellular Localization
The subcellular localization of (2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, (2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular distribution of the compound can also affect its interactions with other biomolecules and its overall biochemical activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-diamino-6-methylpyrimidine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of (2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
(2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methyl groups on the pyrimidine ring can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Substitution: Halogenating agents, alkylating agents, and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
作用機序
The mechanism of action of (2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to elicit a cellular response.
類似化合物との比較
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: A closely related compound with similar structural features but lacking the acetic acid moiety.
2-Amino-5-bromo-4,6-dimethylpyridine: Another similar compound with a bromine atom instead of the acetic acid group.
Uniqueness
(2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid is unique due to the presence of both amino and acetic acid functional groups on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
2-(2-amino-4,6-dimethylpyrimidin-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-4-6(3-7(12)13)5(2)11-8(9)10-4/h3H2,1-2H3,(H,12,13)(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMVDEYWTMKUNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649759 | |
| Record name | (2-Amino-4,6-dimethylpyrimidin-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933687-60-6 | |
| Record name | (2-Amino-4,6-dimethylpyrimidin-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



